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Compound of Interest

Compound Name: Lucerastat

Cat. No.: B1675357 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the clinical trial outcomes of Lucerastat for

neuropathic pain in Fabry disease.

Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase 3 MODIFY trial for Lucerastat in treating

neuropathic pain?

A1: The Phase 3 MODIFY trial did not meet its primary endpoint.[1][2][3] Lucerastat,
administered at a dose of 1000 mg twice daily, failed to demonstrate a statistically significant

reduction in neuropathic pain compared to placebo over a six-month treatment period in adult

patients with Fabry disease.[1]

Q2: Did Lucerastat show any biological activity in the MODIFY trial?

A2: Yes. Despite failing to reduce neuropathic pain, Lucerastat demonstrated clear biological

activity. The trial showed a substantial and consistent reduction in plasma

globotriaosylceramide (Gb3), a key biomarker of Fabry disease. In the Lucerastat group,

plasma Gb3 levels decreased by approximately 50%, while the placebo group saw an increase

of about 12%.

Q3: What was the proposed mechanism of action for Lucerastat in reducing neuropathic pain?
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A3: Lucerastat is an oral inhibitor of glucosylceramide synthase, the enzyme responsible for

the first step in the synthesis of most glycosphingolipids, including Gb3. The rationale was that

by reducing the production of Gb3, Lucerastat would prevent its accumulation in tissues,

including the dorsal root ganglia and peripheral nerves, thereby alleviating the small fiber

neuropathy that is believed to cause neuropathic pain in Fabry disease.

Q4: Why might have Lucerastat failed to reduce neuropathic pain despite lowering Gb3

levels?

A4: The disconnect between the significant reduction in the plasma biomarker Gb3 and the lack

of effect on neuropathic pain suggests several possibilities:

Irreversible Nerve Damage: The six-month treatment period may have been too short to see

a clinical benefit in patients with established, potentially irreversible, nerve damage. The

accumulation of Gb3 over many years might lead to neuronal loss and structural changes

that are not readily reversed by simply lowering the substrate.

Plasma vs. Tissue Gb3: While plasma Gb3 was significantly reduced, the extent and rate of

Gb3 reduction within the dorsal root ganglia and peripheral nerves may not have been

sufficient to impact pain perception within the trial's timeframe.

Complex Pain Pathophysiology: The pathophysiology of neuropathic pain in Fabry disease is

complex and may involve more than just Gb3 accumulation. Other glycosphingolipids or

downstream inflammatory and signaling pathway alterations, not sufficiently addressed by

Lucerastat, might play a crucial role. Preclinical studies in a Fabry rat model suggest that

the sensitization of the TRPA1 ion channel on sensory neurons contributes to mechanical

pain behavior. It is possible that reducing Gb3 alone does not reverse this sensitization.

Central Sensitization: Chronic neuropathic pain can lead to central sensitization in the spinal

cord and brain. This state of heightened sensitivity might persist even if the peripheral driver

(Gb3 accumulation) is reduced.

Troubleshooting Experimental Discrepancies
Scenario 1: Your preclinical model of a glucosylceramide synthase inhibitor shows a reduction

in a lipid biomarker but no change in pain behavior.
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Consider the duration of treatment: Is it possible that a longer treatment period is required to

observe a functional improvement in pain-related behaviors?

Assess nerve pathology: Have you evaluated for evidence of nerve fiber damage or loss?

The lack of behavioral change could be due to established, irreversible neuropathy.

Investigate alternative pain pathways: Are there other pain-related signaling molecules or ion

channels that might be affected by the disease pathology and not directly by your inhibitor?

Consider exploring downstream inflammatory markers or ion channel activity.

Scenario 2: You are designing a clinical trial for a new compound for neuropathic pain in a

lysosomal storage disorder.

Biomarker vs. Clinical Endpoint: The Lucerastat trial highlights the risk of relying solely on a

biomarker as a surrogate for clinical efficacy in neuropathic pain. Ensure your trial is

powered for a clinically meaningful patient-reported outcome.

Patient Population: Consider enrolling patients with earlier-stage disease who may have

more reversible neuropathic changes.

Trial Duration: A longer trial duration might be necessary to observe changes in deeply

entrenched neuropathic pain.

Endpoint Selection: Utilize a validated and sensitive patient-reported outcome measure for

neuropathic pain. The MODIFY trial used the modified Brief Pain Inventory-Short Form 3

(BPI-SF3).

Quantitative Data Summary
Table 1: Key Efficacy Results from the Phase 3 MODIFY Trial
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Parameter
Lucerastat (1000 mg twice
daily)

Placebo

Primary Endpoint

Change in Neuropathic Pain

(modified BPI-SF3)

No statistically significant

reduction

No statistically significant

reduction

Biomarker Endpoint

Mean Change in Plasma Gb3

from Baseline
~50% decrease ~12% increase

Note: Detailed quantitative data on the primary endpoint (e.g., mean change in pain scores, p-

value) have not been publicly released by Idorsia. The information provided is based on

company press releases.

Experimental Protocols
Phase 3 MODIFY Clinical Trial Protocol (Summary)

Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group

study.

Participants: 118 adult patients with a genetically confirmed diagnosis of Fabry disease.

Intervention: Participants were randomized in a 2:1 ratio to receive either oral Lucerastat
(1000 mg twice daily) or placebo for six months.

Primary Endpoint: Change from baseline in neuropathic pain as measured by the modified

Brief Pain Inventory-Short Form 3 (BPI-SF3).

Secondary Endpoints: Included changes in gastrointestinal symptoms and biomarkers of

Fabry disease (e.g., plasma Gb3).

Preclinical Fabry Disease Rat Model for Neuropathic Pain (Summary of a representative study)

Animal Model: A Fabry disease rat model was generated using CRISPR/Cas9 technology to

create a loss-of-function mutation in the alpha-galactosidase A (Gla) gene.
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Phenotyping: The model exhibits key features of Fabry disease, including the accumulation

of Gb3 and other glycosphingolipids in tissues such as the dorsal root ganglia.

Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments applied to

the hind paw to determine the paw withdrawal threshold. Fabry rats displayed increased

sensitivity to mechanical stimuli (mechanical allodynia).

Mechanism of Action Studies: The study investigated the role of the TRPA1 ion channel. In

vitro experiments on isolated dorsal root ganglia neurons from Fabry rats showed

sensitization of this channel. In vivo, administration of a TRPA1 antagonist was shown to

reverse the mechanical pain behavior in the Fabry rats.
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Lucerastat's Mechanism of Action
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Lucerastat MODIFY Trial: Hypothesis vs. Outcome
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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